![molecular formula C14H15ClFN3O2S B2600271 3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide CAS No. 1448026-74-1](/img/structure/B2600271.png)
3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide
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Description
3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C14H15ClFN3O2S and its molecular weight is 343.8. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity and Synthetic Applications
Pyrazole derivatives, including those with cyclopropyl groups, have been employed in palladium-catalyzed direct arylations. These reactions proceed without decomposing the cyclopropyl unit, demonstrating the compound's utility in synthesizing regioselectively C4-arylated pyrazoles. This process tolerates a wide variety of functional groups, showing the versatility of such compounds in organic synthesis (Sidhom et al., 2018).
Anticancer Potential
Sulfonamide derivatives, including those related to the specified compound, have been investigated for their antitumor properties. A study described the design, synthesis, and evaluation of sulfonamide derivatives as potential antitumor agents with low toxicity. These compounds have shown promising results in preliminary tests, indicating their potential as novel antitumor drugs (Huang et al., 2001).
Enzyme Inhibition
Research into sulfonamide-based compounds has also explored their role as enzyme inhibitors. One study focused on the carbonic anhydrase inhibitory effects of primary sulfonamides, demonstrating strong inhibition of therapeutically relevant human carbonic anhydrases by novel [1,4]oxazepine-based primary sulfonamides (Sapegin et al., 2018). Another investigation highlighted the development of sulfonamide derivatives as selective inhibitors for human carbonic anhydrase isoforms IX and XII, which are associated with tumor growth and metastasis, showcasing their therapeutic potential in cancer treatment (Gul et al., 2018).
properties
IUPAC Name |
3-chloro-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3O2S/c1-19-14(9-2-3-9)6-10(18-19)8-17-22(20,21)11-4-5-13(16)12(15)7-11/h4-7,9,17H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYMFDUBFFFZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide |
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